molecular formula C26H25NO5 B13395297 benzyl (2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoate

benzyl (2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoate

Cat. No.: B13395297
M. Wt: 431.5 g/mol
InChI Key: WQYIETDVEJEHCP-UHFFFAOYSA-N
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Description

Benzyl (2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoate (CAS 73724-48-8) is a chiral, Fmoc-protected amino acid derivative widely used in peptide synthesis. Its molecular formula is C₂₆H₂₅NO₅, with a molecular weight of 431.48 g/mol . The compound features a stereochemically defined hydroxy group at the 3R position and a benzyl ester moiety, which enhances solubility in organic solvents during solid-phase peptide synthesis (SPPS). Storage recommendations specify sealing in dry conditions at 2–8°C to prevent hydrolysis of the ester group .

Synthetically, it is prepared via coupling reactions involving Fmoc-protected intermediates. For example, describes a method using Fmoc-L-Asn-Trt, HATU, and DIPEA in DMF, yielding the product in 91% after purification by silica gel chromatography . Safety data highlight hazards such as skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

Properties

IUPAC Name

benzyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-17(28)24(25(29)31-15-18-9-3-2-4-10-18)27-26(30)32-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24,28H,15-16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYIETDVEJEHCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of benzyl (2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoate typically involves the protection of the amino acid with the Fmoc group. This can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride or the acid chloride method . The resulting product is isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life .

Chemical Reactions Analysis

Benzyl (2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of benzyl (2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoate involves the protection of the amino group in amino acids. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the selective deprotection of the amino group during peptide synthesis . This selective deprotection is crucial for the stepwise assembly of peptides.

Comparison with Similar Compounds

Key Observations:

Molecular Weight : Derivatives like 672917-68-9 and 211637-75-1 have lower molecular weights (~400 g/mol), which may improve permeability in drug design .

Substituent Effects: Benzyloxy groups (201481-37-0) offer esterase resistance but reduce aqueous solubility . tert-Butylphenyl groups (401916-49-2) increase lipophilicity, favoring membrane-associated peptide interactions .

Biological Activity

Benzyl (2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoate, commonly referred to by its CAS number 73724-48-8, is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula: C26H25NO5
  • Molecular Weight: 431.48 g/mol
  • CAS Number: 73724-48-8
  • Purity: Typically above 95% in commercial preparations.

Synthesis

The synthesis of this compound involves several steps including the protection of amine groups and the introduction of the fluorenylmethoxycarbonyl (Fmoc) group. The detailed reaction schemes and methodologies can be found in specialized organic chemistry literature.

Antimicrobial Activity

Recent research has highlighted the antimicrobial potential of compounds structurally related to this compound. For instance, derivatives of similar structures have shown significant antibacterial activity against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.

Case Study: Antibacterial Screening

A study published in 2023 evaluated various derivatives of 2-benzylidene-3-oxobutanamide, revealing that several compounds exhibited excellent growth inhibition against MRSA and multidrug-resistant Acinetobacter baumannii. The Minimum Inhibitory Concentration (MIC) values for the most active compounds were as low as 2 µg/mL, indicating potent antibacterial properties .

CompoundTarget BacteriaMIC (µg/mL)Growth Inhibition (%)
Compound 17Staphylococcus aureus - MRSA299.4
Compound 18Acinetobacter baumannii - MDR1698.2

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications on the aryl ring significantly influence antibacterial activity. For example:

  • Nitro substitutions at the ortho and para positions enhance activity.
  • Hydrophilic substitutions tend to diminish antibacterial properties.
    This information is crucial for designing new derivatives with improved efficacy against resistant pathogens.

Toxicity Studies

In vitro toxicity assessments have shown that these compounds generally exhibit low toxicity towards human cells, making them promising candidates for further development as therapeutic agents. Hemolysis assays indicated minimal hemolytic activity, suggesting a favorable safety profile .

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